1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea
Overview
Description
1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a cyclohexyl group, a substituted phenyl group, and a thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea typically involves the reaction of cyclohexylamine with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyclohexylamine+Isothiocyanate derivative→1-Cyclohexyl-3-1-[4-(propan-2-yl)phenyl]ethylthiourea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-{1-[4-(methyl)phenyl]ethyl}thiourea: Similar structure but with a methyl group instead of an isopropyl group.
1-Cyclohexyl-3-{1-[4-(ethyl)phenyl]ethyl}thiourea: Similar structure but with an ethyl group instead of an isopropyl group.
1-Cyclohexyl-3-{1-[4-(tert-butyl)phenyl]ethyl}thiourea: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
1-Cyclohexyl-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-propan-2-ylphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-13(2)15-9-11-16(12-10-15)14(3)19-18(21)20-17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPGJQDSAYXGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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